N-(2-苯乙基)丙烷-2-胺

描述

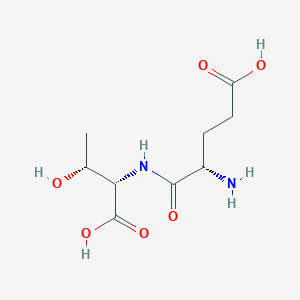

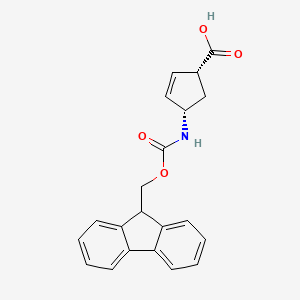

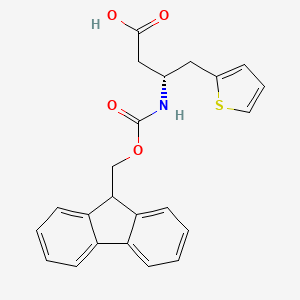

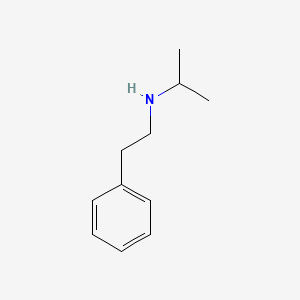

N-(2-phenylethyl)propan-2-amine is a compound that can be related to various research areas, including the synthesis of ligands, the study of molecular conformations, and the investigation of fluorescence properties in chemical derivatives. The compound is structurally characterized by the presence of an aromatic phenyl group attached to an ethylamine moiety, which is further linked to a propan-2-amine structure.

Synthesis Analysis

The synthesis of related compounds often involves the use of palladium-catalyzed reactions, as seen in the double N-arylation of primary amines for the synthesis of multisubstituted carbazoles . This methodology can potentially be adapted for the synthesis of N-(2-phenylethyl)propan-2-amine derivatives by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-phenylethyl)propan-2-amine has been studied using various spectroscopic techniques and theoretical calculations. For instance, the conformational equilibrium and hydrogen bonding in liquid 2-phenylethylamine were explored through Raman spectroscopy and DFT/MP2 calculations, revealing the existence of multiple conformers and the importance of intermolecular hydrogen bonding . Additionally, X-ray diffraction analysis has been used to determine the crystal structures of related compounds, providing insights into their conformational preferences and packing in the solid state .

Chemical Reactions Analysis

The reactivity of N-(2-phenylethyl)propan-2-amine can be inferred from studies on similar compounds. For example, the title compound in one study, N-(4-methylphenyl)-N-(5-nitrofurfuryl)-N-prop-2-ynylamine, did not participate in hydrogen-bond formation despite the presence of a strong hydrogen-bond donor group . This suggests that the reactivity of N-(2-phenylethyl)propan-2-amine may also be influenced by the presence of substituents and the overall molecular geometry.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-phenylethyl)propan-2-amine can be deduced from related compounds. For instance, the fluorescence enhancement observed in trans-4-aminostilbene derivatives upon N-phenyl substitution indicates that similar structural modifications in N-(2-phenylethyl)propan-2-amine could lead to changes in its photophysical properties . Moreover, the study of polymorphs of N-phenylpyridin-4-amine shows that different solvents can lead to the formation of distinct polymorphic forms, which could also be relevant for the physical properties of N-(2-phenylethyl)propan-2-amine .

科学研究应用

神经毒性和心脏毒性研究

- 毒性作用研究:Jeong 等人 (2022) 进行的研究调查了合成苯乙胺的神经毒性和心脏毒性效应。该研究重点关注神经和心血管系统的安全性,通过评估小鼠和大鼠的毒性。结果表明对神经和心脏有害,副作用如自发运动和体温升高,以及运动协调能力下降 (Jeong 等人,2022).

分析毒理学

- NBOMe 衍生物的毒代动力学:Richter 等人 (2019) 的一项研究涉及 N-(2-甲氧基苄基)-取代苯乙胺 (NBOMe 类似物) 的毒代动力学分析。它使用基于质谱的技术研究了 I 期和 II 期代谢、血浆蛋白结合和标准尿液筛查中的可检测性。这项研究对于法医和临床毒理学识别药物滥用和中毒至关重要 (Richter 等人,2019).

化学合成

- 亚胺的转移氢化:Samec 和 Bäckvall (2002) 研究了使用苯中的丙烷-2-醇将各种亚胺转移氢化为相应胺。这项研究突出了反应的效率,这对于合成化学应用非常重要 (Samec & Bäckvall,2002).

分子结合研究

- 2-苯乙胺与 β-环糊精的结合:一项实验研究集中于合成 2-苯乙胺及其与 β-环糊精的分子结合。这项工作与药理实践相关,用于增加胺的稳定性及其在体内的靶向转运 (2023).

光降解研究

- 胺类药物的间接光降解:Chen 等人 (2009) 的一项研究调查了在模拟阳光下水溶液中伯胺、仲胺和叔胺等胺类药物的光降解。该研究对于了解胺类药物的环境归宿非常重要 (Chen 等人,2009).

安全和危害

未来方向

属性

IUPAC Name |

N-(2-phenylethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPAEWJKFXEUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436223 | |

| Record name | N-(2-phenylethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenylethyl)propan-2-amine | |

CAS RN |

52007-97-3 | |

| Record name | N-(2-phenylethyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)